Foreword: Navigating the Landscape of Novel Chemical Entities
Foreword: Navigating the Landscape of Novel Chemical Entities
An In-Depth Technical Guide to the Synthesis and Potential Applications of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the exploration of novel chemical scaffolds is paramount. This guide is dedicated to the scientific exploration of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a compound at the intersection of two privileged heterocyclic and synthetic building blocks: the quinoline core and the cyanoacetate moiety. While a specific Chemical Abstracts Service (CAS) number for this exact structure is not readily found in major chemical databases, this guide will serve as a comprehensive technical resource. It will provide the foundational knowledge required to synthesize, understand, and explore the potential of this class of molecules.
Our approach is to deconstruct the target molecule into its core components and, from first principles, build a roadmap for its synthesis and potential applications. We will delve into the established chemistry of quinolines and cyanoacetates, offering field-proven insights into experimental design and rationale.
Deconstructing the Target: Structural and Chemical Profile
The molecule , tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, possesses a unique combination of functional groups that suggest a rich potential for chemical manipulation and biological activity.
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The Quinoline Scaffold: A fused aromatic heterocycle, the quinoline ring is a well-established pharmacophore found in a wide array of natural products and synthetic drugs.[1][2] Its rigid structure and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry.
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The Cyanoacetate Moiety: The α-cyanoacetate group is a versatile building block in organic synthesis. The presence of the nitrile and ester groups activates the α-carbon, making it a potent nucleophile for various carbon-carbon bond-forming reactions.
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The Tert-butyl Ester: This bulky ester group provides steric protection and can influence the molecule's solubility and pharmacokinetic properties. It is often employed as a protecting group that can be removed under specific conditions.
A related compound, tert-butyl 2-cyano-2-(1,2-dihydro-2-quinolylidene)acetate, has a registered CAS number of 2859-27-0. This highlights the existence of similar structures and provides a starting point for synthetic exploration.
Synthetic Pathways: A Strategic Approach
The synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate can be approached through several strategic disconnections. The most logical approach involves the coupling of a quinoline precursor with a tert-butyl cyanoacetate derivative.
Synthesis of the Quinoline Precursor
A variety of named reactions can be employed for the synthesis of the quinoline core, with the choice depending on the desired substitution pattern.[1] For a 4-substituted quinoline, methods like the Conrad-Limpach synthesis or the Gould-Jacobs reaction are highly relevant.[2]
Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Intermediate
This protocol outlines a general procedure for the synthesis of a 4-hydroxyquinoline, which can then be further functionalized to introduce a leaving group at the 4-position, making it susceptible to nucleophilic attack by tert-butyl cyanoacetate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).
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Condensation: Heat the mixture at 140-150 °C for 2 hours. The ethanol byproduct can be removed by distillation.
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Cyclization: Cool the reaction mixture to room temperature and add it slowly to a pre-heated high-boiling point solvent such as diphenyl ether at 240-250 °C.
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Work-up: After cooling, the precipitated product is filtered, washed with a suitable solvent like hexane, and dried.
Activation of the Quinoline 4-Position
To couple the quinoline moiety with tert-butyl cyanoacetate, the 4-position needs to be activated. This is typically achieved by converting the 4-hydroxyquinoline into a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
The Key Coupling Step: Nucleophilic Substitution
The final step involves the nucleophilic substitution of the 4-chloroquinoline with the enolate of tert-butyl cyanoacetate. Tert-butyl cyanoacetate (CAS: 1116-98-9) is a commercially available reagent.[3][4][5][6][7]
Experimental Protocol: Synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate
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Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tert-butyl cyanoacetate (1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to allow for complete enolate formation.
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Coupling Reaction: To the cold enolate solution, add a solution of 4-chloroquinoline (1.0 eq) in dry THF dropwise.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Key Reagents and Properties
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| tert-Butyl cyanoacetate | 1116-98-9 | C₇H₁₁NO₂ | 141.17 | Liquid, used in the synthesis of various organic compounds.[4][6] |
| 4-Chloroquinoline | 611-35-8 | C₉H₆ClN | 163.60 | Solid, a common intermediate in quinoline chemistry. |
| Sodium Hydride | 7646-69-7 | NaH | 24.00 | Strong base, highly reactive with water. |
Visualization: Synthetic Workflow
Caption: Synthetic workflow for tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.
Applications in Drug Discovery and Development
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][8] The introduction of the cyanoacetate moiety at the 4-position can significantly modulate these activities and introduce novel pharmacological profiles.
Potential as Anticancer Agents
Many quinoline-based compounds have been investigated for their anticancer properties. They can exert their effects through various mechanisms, such as the inhibition of topoisomerases, kinases, or tubulin polymerization. The cyano group can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets.
Potential as Antimicrobial Agents
The quinoline core is famously present in several antimalarial drugs (e.g., chloroquine) and antibacterial agents (quinolone antibiotics). Novel quinoline derivatives are continuously being explored to combat drug-resistant strains.
Visualization: Potential Mechanism of Action - Kinase Inhibition
Caption: Hypothetical kinase inhibition by the target compound.
Conclusion and Future Directions
While "tert-butyl 2-cyano-2-(quinolin-4-yl)acetate" may not be a cataloged compound, this guide provides a robust framework for its synthesis and exploration. The convergence of the quinoline scaffold and the versatile cyanoacetate functionality presents a compelling opportunity for the discovery of novel therapeutic agents. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activities. The insights provided herein are intended to empower researchers to confidently navigate the synthesis of this and related novel chemical entities, ultimately contributing to the advancement of drug discovery.
References
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Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. [Link]
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Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. Revues Scientifiques Marocaines. [Link]
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